molecular formula C25H22N4O3S B2618905 2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol CAS No. 1010864-35-3

2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol

Cat. No.: B2618905
CAS No.: 1010864-35-3
M. Wt: 458.54
InChI Key: DHUCKLKDOICQEP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a unique methylsulfonyl group, diphenyl substituents at the 1' and 3' positions, and a phenolic hydroxyl group at the 2-position of the bipyrazole scaffold. The methylsulfonyl group may enhance solubility or binding affinity compared to analogs with nitro, halogen, or methoxy substituents .

Properties

IUPAC Name

2-[3-(1,3-diphenylpyrazol-4-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-33(31,32)29-23(16-22(26-29)20-14-8-9-15-24(20)30)21-17-28(19-12-6-3-7-13-19)27-25(21)18-10-4-2-5-11-18/h2-15,17,23,30H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCKLKDOICQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol typically involves multiple steps, starting with the preparation of the bipyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The phenol group is then introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with the bipyrazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, Fremy’s salt

    Reduction: Sodium borohydride, tin(II) chloride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The bipyrazole core may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Derivatives

Compound Name/ID Key Substituents Molecular Formula Bioactivity Reference
Target Compound Methylsulfonyl, diphenyl, phenol C₂₄H₂₂N₄O₃S Not reported -
5m (Thiazol-4-one derivative) 4-Methoxyphenyl, 4-nitrophenyl, thiazolone C₂₇H₁₉N₇O₅S Antimicrobial
9a (Sulfonamide-quinoline hybrid) Sulfonamide, quinoline, thiophene C₃₀H₂₄ClN₇O₂S₂ Antitubercular
29 (Diphenylpyrazole-phenol) Diphenyl, phenol C₂₄H₂₀N₄O Antitubercular (inferred)
Benzenesulfonamide derivatives (1–9) 4-Hydroxyphenyl, sulfonamide C₂₂H₂₀N₄O₃S Carbonic anhydrase inhibition

Key Observations :

  • The methylsulfonyl group in the target compound distinguishes it from analogs with thiazolone (5m) or sulfonamide (9a, 1–9) moieties. This group may improve metabolic stability or target selectivity .
  • Diphenyl substituents are common across analogs, likely enhancing lipophilicity and membrane permeability .

Analysis :

Table 3: Reported Bioactivities of Analogs

Compound Bioactivity Mechanism/Notes Reference
5m Antimicrobial Halogen substituents enhance potency
9a Antitubercular Targets mycobacterial enzymes
29 (Ev11) Antitubercular (inferred) Phenol group critical for binding
Benzenesulfonamide (1–9) Carbonic anhydrase inhibition Hydroxyphenyl enhances enzyme interaction

Critical Analysis :

  • The methylsulfonyl group in the target compound may confer unique pharmacokinetic properties, such as improved solubility over nitro or halogenated analogs .
  • Sulfonamide and thiazole derivatives (5m, 9a) show divergent activities (antimicrobial vs. antitubercular), highlighting the role of substituents in target specificity .

Biological Activity

The compound 2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 448.6 g/mol. The presence of the methylsulfonyl group and the bipyrazole core contributes to its unique biological properties.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Anticancer Activity : Many bipyrazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation. For instance, they may act as inhibitors of MEK1/2 kinases, leading to decreased phosphorylation of ERK1/2 and downstream targets such as p70S6K, which are critical for tumor growth and survival .
  • Antimicrobial Properties : Some studies have suggested that bipyrazole derivatives possess antimicrobial activity against a range of pathogens. The sulfonyl group may enhance the compound's interaction with biological membranes or enzymes critical for microbial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the bipyrazole core. For example:

  • Substituent Variations : Changes in the aromatic rings or the position of the methylsulfonyl group can significantly affect potency and selectivity against cancer cell lines or microbial strains.
  • Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic properties is crucial for cellular uptake and bioavailability. Compounds with optimal lipophilicity tend to exhibit better biological activity.

Anticancer Activity

A study focusing on related bipyrazole compounds demonstrated significant growth inhibition in various cancer cell lines. In particular, compounds similar to this compound showed IC50 values in the low micromolar range against acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) .

CompoundCell LineIC50 (µM)
Bipyrazole AMV4-110.3
Bipyrazole BMOLM131.2
Target CompoundMV4-11TBD

Antimicrobial Studies

In another investigation into antimicrobial efficacy, related compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

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